molecular formula C12H13F4NO2 B5529857 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide

Cat. No. B5529857
M. Wt: 279.23 g/mol
InChI Key: YAKQRMJZPHKTPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide involves multistep chemical reactions, including the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, as seen in related compounds (Pimenova et al., 2003). Such methods highlight the complexity and the precision required in synthesizing fluorinated compounds.

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide often involves advanced techniques like X-ray diffraction. Studies on similar molecules have revealed intricate details about bond lengths, angles, and overall molecular geometry, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule (Bai et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of fluorinated compounds, including reactions with aniline, o-phenylenediamine, and o-aminophenol, demonstrates the compound's ability to undergo various transformations. These reactions can lead to the formation of new compounds with different functional groups, showcasing the compound's versatile chemical behavior (Pimenova et al., 2003).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-19-11(13,12(14,15)16)10(18)17-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQRMJZPHKTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NCCC1=CC=CC=C1)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6610869

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